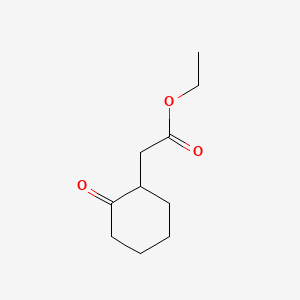

Ethyl 2-(2-oxocyclohexyl)acetate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWSNYNCRUZSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261267 | |

| Record name | Cyclohexaneacetic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24731-17-7 | |

| Record name | Cyclohexaneacetic acid, 2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24731-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxocyclohexylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024731177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24731-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxocyclohexylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-oxocyclohexylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCA7V5RXX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Overview of Ethyl 2 2 Oxocyclohexyl Acetate in Modern Organic Synthesis

Significance of β-Keto Esters and Cyclohexanone (B45756) Derivatives as Synthetic Intermediates

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement confers unique reactivity, making them highly prized as synthetic intermediates. ontosight.ai The presence of acidic protons on the α-carbon, situated between the two carbonyl groups, facilitates the formation of enolates, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. nih.gov This reactivity allows for transformations such as alkylation, acylation, and condensation reactions, enabling the construction of complex molecular architectures. ontosight.ai Furthermore, the ester functionality can be readily hydrolyzed and decarboxylated, providing a pathway to ketones and other derivatives.

Cyclohexanone and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a wide range of cyclic and heterocyclic compounds. nih.gov Their rigid, yet conformationally flexible, six-membered ring is a common motif in numerous natural products and pharmaceutically active molecules. The reactivity of the ketone group allows for a plethora of transformations, including reductions, oxidations, and additions, making cyclohexanones versatile starting materials for the synthesis of complex targets.

Ethyl 2-(2-oxocyclohexyl)acetate synergistically combines the advantageous features of both β-keto esters and cyclohexanone derivatives. This duality makes it a powerful synthon, providing multiple reaction sites for the strategic elaboration of molecular complexity.

Historical Development and Evolution of Synthetic Methodologies Involving this compound

The synthesis of cyclic β-keto esters, including this compound and its analogs, has a rich history rooted in classical organic reactions. Early methods for the preparation of such compounds often relied on condensation reactions.

Classical Approaches:

One of the earliest and most fundamental methods for the synthesis of cyclic β-keto esters is the Dieckmann condensation , an intramolecular Claisen condensation of a diester. uts.edu.au This reaction, typically carried out in the presence of a strong base like sodium ethoxide, has been a cornerstone for the formation of five- and six-membered cyclic β-keto esters.

Another classical approach involves the acylation of pre-formed ketone enolates . The direct acylation of cyclohexanone with an acylating agent like diethyl carbonate or ethyl chloroformate in the presence of a strong base can yield the desired β-keto ester. nih.gov However, these methods often face challenges such as self-condensation of the ketone and the need for stoichiometric amounts of strong bases, which can lead to side reactions and limit the substrate scope.

Evolution of Synthetic Strategies:

Over time, synthetic methodologies have evolved to address the limitations of these classical approaches. The development of milder and more selective reagents and reaction conditions has been a key focus.

The Stork enamine synthesis , developed in the mid-20th century, provided a significant advancement. This method involves the reaction of a ketone, such as cyclohexanone, with a secondary amine to form an enamine. The resulting enamine is a nucleophilic species that can be alkylated or acylated with greater control and under milder conditions than the corresponding enolate. Subsequent hydrolysis of the acylated enamine yields the desired β-keto ester.

More recent developments have focused on transition metal-catalyzed reactions. For instance, palladium-catalyzed reactions of allylic β-keto carboxylates have expanded the synthetic utility of this class of compounds. nih.gov These methods often proceed under neutral conditions and offer high levels of chemo- and regioselectivity.

The following table provides a simplified comparison of these historical synthetic approaches:

| Method | Key Reagents | General Advantages | General Limitations |

| Dieckmann Condensation | Diester, Strong Base (e.g., NaOEt) | Forms cyclic systems directly | Requires diester starting material, can have side reactions |

| Direct Acylation of Ketone Enolates | Cyclohexanone, Acylating Agent, Strong Base | Uses readily available ketone | Potential for self-condensation, requires strong base |

| Stork Enamine Synthesis | Cyclohexanone, Secondary Amine, Acylating Agent | Milder conditions, better control | Multi-step process, requires pre-formation of enamine |

| Transition Metal Catalysis | Allylic β-keto carboxylates, Pd catalyst | High selectivity, neutral conditions | Requires specific starting materials and catalyst |

Current Research Trajectories and Emerging Applications of this compound as a Chemical Building Block

This compound continues to be a valuable and versatile building block in modern organic synthesis, with ongoing research exploring its utility in the construction of complex and biologically active molecules. Its ability to participate in a wide array of chemical transformations makes it a key intermediate in the synthesis of natural products, pharmaceutical scaffolds, and novel materials.

Synthesis of Heterocyclic Compounds:

A significant area of current research involves the use of this compound in the synthesis of heterocyclic compounds. The presence of two reactive carbonyl groups allows for condensation reactions with various binucleophiles to construct a diverse range of heterocyclic rings. For example, it can be used to synthesize pyrazolone (B3327878) derivatives, which are known to exhibit a range of biological activities. nih.gov

Cascade Reactions:

Asymmetric Catalysis:

The development of asymmetric methods to control the stereochemistry of reactions involving this compound is a major focus of current research. Chiral catalysts can be used to induce enantioselectivity in alkylation, Michael addition, and other transformations, providing access to enantioenriched products that are crucial for the development of new drugs and chiral materials. bohrium.com Recent advances in organocatalysis and transition-metal catalysis have enabled the highly enantioselective synthesis of derivatives of this compound. nih.gov

Natural Product Synthesis:

This compound and its derivatives are frequently employed as key intermediates in the total synthesis of complex natural products. beilstein-journals.org Its ability to introduce a functionalized cyclohexanone ring makes it a valuable precursor for the construction of terpenoids, alkaloids, and other classes of natural products that often feature this structural motif.

The following table highlights some recent research applications of this compound:

| Application Area | Reaction Type | Product Class | Significance |

| Heterocycle Synthesis | Condensation | Pyrazolones, Quinolines | Access to biologically active scaffolds nih.gov |

| Cascade Reactions | Michael-Aldol Cascade | Polycyclic Systems | Efficient construction of complex molecules |

| Asymmetric Catalysis | Enantioselective Michael Addition | Chiral 1,5-dicarbonyls | Synthesis of enantiopure building blocks bohrium.com |

| Natural Product Synthesis | Multi-step synthesis | Terpenoids, Alkaloids | Access to complex bioactive molecules beilstein-journals.org |

This compound, a molecule at the intersection of β-keto ester and cyclohexanone chemistry, has proven to be a remarkably versatile and enduring tool in organic synthesis. From its early synthesis via classical condensation reactions to its current use in sophisticated catalytic and cascade processes, its importance as a chemical building block is well-established. As synthetic methodologies continue to advance, the applications of this compound in the creation of novel and complex molecules are poised to expand even further, solidifying its place as a cornerstone of modern organic synthesis.

Advanced Synthetic Methodologies for Ethyl 2 2 Oxocyclohexyl Acetate

Chemo- and Regioselective Synthetic Routes to Ethyl 2-(2-oxocyclohexyl)acetate

The selective synthesis of this compound is crucial for its application as a synthetic intermediate. Strategies have been developed to control the reactivity of the starting materials to yield the desired product with high selectivity.

Conventional Multistep Synthetic Pathways

Traditional methods for the synthesis of this compound often involve multiple steps. A common approach begins with the Dieckmann condensation of a diester, such as diethyl adipate (B1204190), to form a cyclic β-keto ester. This is then followed by alkylation at the α-position.

A representative conventional synthesis involves the following steps:

Cyclization: Diethyl adipate undergoes an intramolecular condensation reaction in the presence of a base like sodium ethoxide to form 2-ethoxycarbonylcyclohexanone.

Alkylation: The resulting β-keto ester is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to introduce the acetate (B1210297) side chain. This step typically requires a base to generate the enolate for the nucleophilic substitution reaction.

One-Pot and Cascade Reaction Strategies for Efficient Synthesis

To overcome the limitations of conventional methods, one-pot and cascade reaction strategies have been developed. These approaches offer increased efficiency by combining multiple reaction steps into a single operation without the isolation of intermediates.

A notable one-pot synthesis of a related compound, ethyl 2-oxocyclopentylacetate, utilizes diethyl adipate as the starting material. This process involves condensation, substitution, hydrolysis, and decarboxylation in a single pot, followed by esterification to yield the final product. google.com This "one-pot cooking" method demonstrates advantages such as the use of readily available raw materials, lower costs, more convenient workup procedures, shorter production cycles, and higher yields with reduced waste. google.com A similar strategy can be envisioned for the synthesis of this compound.

The key steps in such a one-pot synthesis would be:

Initial Condensation: Cyclization of a suitable precursor in the presence of a base.

In-situ Alkylation: Introduction of the ethyl acetate moiety by adding an alkylating agent directly to the reaction mixture.

Workup and Purification: Subsequent hydrolysis, decarboxylation, and final esterification to afford the target molecule.

These streamlined procedures represent a significant advancement in the efficient production of this compound.

Stereoselective Synthesis of this compound and Its Stereoisomeric Forms

The synthesis of specific stereoisomers of this compound is of great interest, as chirality is a key feature in many biologically active molecules and pharmaceutical agents. wikipedia.orgtcichemicals.com Various strategies have been employed to control the stereochemistry at the chiral center of the molecule.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

In the context of synthesizing enantioenriched analogues of this compound, a chiral auxiliary could be attached to the acetate moiety. For instance, a chiral alcohol could be used to form a chiral ester. The alkylation of the corresponding enolate would then proceed with facial selectivity dictated by the chiral auxiliary.

Commonly used chiral auxiliaries include:

Oxazolidinones, as popularized by Evans, are highly effective in controlling the stereochemistry of aldol (B89426) and alkylation reactions. tcichemicals.com

Pseudoephedrine and pseudoephenamine have also been shown to be versatile chiral auxiliaries for asymmetric alkylation reactions. nih.gov

The general workflow for a chiral auxiliary-mediated synthesis would be:

Attachment of Auxiliary: Coupling of a chiral auxiliary to an acetic acid derivative.

Diastereoselective Reaction: Alkylation of the resulting compound with a cyclohexanone-derived electrophile.

Removal of Auxiliary: Cleavage of the chiral auxiliary to reveal the enantioenriched product.

Asymmetric Catalysis in the Generation of Enantioenriched Analogues

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. beilstein-journals.org

For the synthesis of enantioenriched analogues of this compound, a key strategy would be the asymmetric alkylation of a cyclohexanone (B45756) derivative. This could involve the use of a chiral phase-transfer catalyst or a chiral metal complex to control the enantioselectivity of the alkylation of the cyclohexanone enolate with an ethyl haloacetate.

Recent advancements in organocatalysis have also provided powerful tools for asymmetric synthesis. nih.gov Chiral amines, for instance, can be used to form chiral enamines from cyclohexanone, which can then react with an electrophile in a highly enantioselective manner.

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is an increasingly important tool in organic synthesis due to its high selectivity and environmentally friendly nature. researchgate.netnih.gov

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures and for asymmetric transformations. nih.govresearchgate.net For the synthesis of enantioenriched this compound, several biocatalytic strategies could be envisioned:

Enzymatic Resolution: A racemic mixture of this compound could be subjected to an enzymatic reaction, such as hydrolysis, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer.

Asymmetric Synthesis: An enzyme could be used to catalyze the asymmetric addition of a nucleophile to a prochiral precursor. For example, a lipase (B570770) could catalyze the enantioselective acylation of a suitable precursor.

Lipases such as Candida antarctica lipase B (CALB) are known for their broad substrate scope and high stability, making them attractive candidates for such transformations. researchgate.net The development of continuous enzymatic processes further enhances the industrial applicability of these methods. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₆O₃ | 184.23 | 24731-17-7 |

| Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C₁₀H₁₄O₄ | 198.22 | 5396-14-5 |

| Diethyl adipate | C₁₀H₁₈O₄ | 202.25 | 141-28-6 |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 105-39-5 |

| 2-Ethoxycarbonylcyclohexanone | C₉H₁₄O₃ | 170.21 | 487-51-4 |

| Ethyl 2-oxocyclopentylacetate | C₉H₁₄O₃ | 170.21 | 63234-78-6 |

| Mthis compound | C₉H₁₄O₃ | 170.21 | 13672-64-5 |

| Ethyl 2-(4-oxocyclohexyl)acetate | C₁₀H₁₆O₃ | 184.23 | 10323-41-8 |

Development of Novel Reagent Systems and Optimized Reaction Conditions

The synthesis of this compound traditionally relies on methods such as the Claisen condensation and the alkylation of cyclohexanone enolates. However, ongoing research focuses on developing more efficient, selective, and environmentally benign approaches through the exploration of novel reagent systems and the fine-tuning of reaction parameters.

One of the foundational methods for constructing the this compound backbone is the Dieckmann cyclization , an intramolecular Claisen condensation of a 1,7-diester. fiveable.mepressbooks.publibretexts.orglibretexts.org This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, to facilitate the formation of the cyclic β-keto ester. fiveable.mepressbooks.publibretexts.orglibretexts.org The subsequent alkylation of the resulting cyclic β-keto ester, for instance, ethyl 2-oxocyclohexanecarboxylate, provides a pathway to 2-substituted cyclohexanones. pressbooks.pub

The direct alkylation of cyclohexanone represents another key synthetic strategy. This involves the reaction of a cyclohexanone enolate with an appropriate electrophile, such as an ethyl haloacetate. The choice of base and reaction conditions is critical to control the regioselectivity of the enolate formation and minimize side reactions. libretexts.orglibretexts.org Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often employed to ensure complete and kinetically controlled enolate formation. libretexts.org

Recent advancements have explored the use of phase-transfer catalysis for the synthesis of β-keto esters. This methodology offers advantages such as milder reaction conditions and the use of inexpensive and environmentally more friendly reagents.

Furthermore, the development of catalytic systems for the synthesis of β-keto esters is an active area of research. For instance, the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been developed as an in-flow process for β-keto ester synthesis. nih.gov While this specific example involves aldehydes, the exploration of catalytic routes for the C-acylation of ketones remains a promising avenue for the synthesis of compounds like this compound.

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and waste generation. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, in the Dieckmann cyclization, the selection of the base and solvent can significantly impact the efficiency of the reaction. fiveable.mepressbooks.publibretexts.orglibretexts.org

Below is a data table illustrating typical conditions for related β-keto ester syntheses, providing a reference for the potential parameters in the synthesis of this compound.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dieckmann Cyclization | Diethyl pimelate | Sodium ethoxide | Ethanol (B145695) | Reflux | ~75-85 | fiveable.mepressbooks.publibretexts.orglibretexts.org |

| Ketone Alkylation | Cyclohexanone, Ethyl bromoacetate | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to rt | ~60-70 | libretexts.orglibretexts.org |

| Flow Synthesis | Aldehyde, Ethyl diazoacetate | BF₃·OEt₂ | Dichloromethane | 25 | High | nih.gov |

Process Intensification and Scale-Up Considerations for Industrial Production

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. Process intensification, a key principle in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. orientjchem.org For the production of this compound, several process intensification strategies can be considered.

Continuous flow chemistry offers significant advantages over traditional batch processing. frontiersin.org The use of microreactors or packed-bed reactors allows for superior heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety, particularly for highly exothermic reactions. frontiersin.orgnumberanalytics.com The in-flow synthesis of β-keto esters using ethyl diazoacetate demonstrates the potential of this technology. nih.gov A continuous flow setup for the synthesis of this compound could involve the precise mixing of reactants in a heated reaction coil, followed by in-line purification, potentially reducing processing times and waste generation.

The use of heterogeneous catalysts is another important aspect of process intensification. numberanalytics.com Solid-supported catalysts can be easily separated from the reaction mixture, simplifying downstream processing and allowing for catalyst recycling, which is both economically and environmentally beneficial. The development of robust and highly active heterogeneous catalysts for the synthesis of β-keto esters is a key research objective for enabling sustainable industrial production.

Scale-up of the synthesis of this compound requires careful consideration of several factors:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and heat of reaction is essential for designing a safe and efficient large-scale process.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants is crucial, especially in heterogeneous reaction systems, to maintain high reaction rates and avoid localized "hot spots."

Heat Management: Exothermic reactions require efficient heat removal systems to prevent thermal runaways. The high surface-area-to-volume ratio of flow reactors makes them particularly well-suited for this purpose. frontiersin.org

Downstream Processing: The purification of the final product is a critical step. The choice of purification method (e.g., distillation, crystallization, chromatography) will depend on the purity requirements and the physical properties of this compound and any impurities.

Solvent Selection and Recovery: The selection of an appropriate solvent is critical, considering factors such as solubility of reactants, reaction compatibility, and ease of recovery and recycling to minimize environmental impact and reduce costs.

The table below outlines key considerations for the scale-up of β-keto ester production, which are directly applicable to this compound.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Reactor Type | Round-bottom flask | Batch reactor, Continuous flow reactor | Heat and mass transfer efficiency, safety, throughput |

| Heating/Cooling | Heating mantle, ice bath | Jacketed vessel, heat exchangers | Precise temperature control, prevention of hot spots |

| Mixing | Magnetic stirrer | Mechanical agitator, static mixers | Homogeneity, prevention of phase separation |

| Reagent Addition | Syringe, dropping funnel | Metering pumps, controlled feed systems | Control of reaction rate and exotherms |

| Work-up/Purification | Extraction, column chromatography | Distillation, crystallization, filtration | Efficiency, solvent recovery, product purity |

Chemical Reactivity and Transformational Chemistry of Ethyl 2 2 Oxocyclohexyl Acetate

Reactivity Profile of the β-Keto Ester Moiety

The β-keto ester functional group is a classic motif in synthetic chemistry, characterized by the acidic proton on the α-carbon situated between two carbonyl groups. This acidity facilitates the formation of a resonance-stabilized enolate, which is a potent nucleophile. This enolate is central to the reactivity of this moiety, enabling a variety of carbon-carbon bond-forming reactions.

The enolate generated from Ethyl 2-(2-oxocyclohexyl)acetate readily participates in nucleophilic additions to carbonyl compounds.

Aldol-Type Reactions: In the presence of a base, the compound can react with aldehydes and ketones. The enolate attacks the electrophilic carbonyl carbon of another molecule, leading to the formation of a β-hydroxy keto ester after protonation. cdnsciencepub.comresearchgate.net Aldol (B89426) reactions involving ketone enolates are generally less favorable than those with aldehydes, but they are crucial for forming new carbon-carbon bonds. masterorganicchemistry.com Intramolecular aldol condensation is also a possibility under certain conditions, especially if a five- or six-membered ring can be formed. masterorganicchemistry.comnih.gov

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound, such as a β-keto ester, with an aldehyde or ketone. masterorganicchemistry.com Typically catalyzed by a weak base like piperidine, the reaction proceeds via an enolate intermediate that attacks the carbonyl partner. The initial adduct often undergoes rapid dehydration, driven by the acidity of the remaining α-proton, to yield a conjugated system. masterorganicchemistry.comwikipedia.org

| Reaction Type | Reactant | Key Intermediate | Product Type |

|---|---|---|---|

| Aldol Addition | Aldehyde or Ketone | Enolate | β-Hydroxy β-Keto Ester |

| Knoevenagel Condensation | Aldehyde | Enolate | α,β-Unsaturated Keto Ester |

The enolate of this compound can act as a Michael donor in conjugate addition reactions. The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

The reaction mechanism involves three primary steps:

Deprotonation of the β-keto ester by a base to form the stabilized enolate. masterorganicchemistry.com

Nucleophilic attack of the enolate at the β-carbon of the electrophilic alkene. wikipedia.orgmasterorganicchemistry.com

Protonation of the resulting enolate to give the final adduct. masterorganicchemistry.com

This transformation is a powerful and widely used method for the mild formation of carbon-carbon bonds. wikipedia.org The choice of Michael acceptor can be varied, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. organic-chemistry.org Research has demonstrated the utility of Michael additions in the stereoselective synthesis of complex molecules bearing quaternary stereocenters, starting from derivatives of cyclohexanone (B45756). mdpi.com

The ethyl ester group can be modified through several classical transformations.

Saponification: This involves the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide) to yield a carboxylate salt. Subsequent acidification produces the corresponding β-keto acid. However, β-keto acids are known to be unstable and readily undergo decarboxylation upon heating. nih.govucc.ie

Transesterification: The ethyl group of the ester can be exchanged for other alkyl groups by reaction with a different alcohol, typically in the presence of an acid or base catalyst. nih.govresearchgate.net The transesterification of β-keto esters is a valuable transformation in organic synthesis, allowing for the modification of complex molecules under generally mild conditions. ucc.ie This selectivity is often attributed to the reaction proceeding through an enol intermediate. nih.govucc.ie

Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. This reaction typically requires higher temperatures or catalysis to proceed efficiently.

| Transformation | Reagent | Initial Product | Notes |

|---|---|---|---|

| Saponification | Aqueous Base (e.g., NaOH), then Acid | β-Keto Acid | Product is prone to decarboxylation. nih.govucc.ie |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | New β-Keto Ester (R-O-C=O) | A versatile and selective modification method. nih.govnih.gov |

| Amidation | Amine (R-NH2) | β-Keto Amide | Generally requires forcing conditions. |

Reactivity of the Cyclohexanone Ring System

The cyclohexanone portion of the molecule offers a second site for chemical modification, primarily centered around the carbonyl group and its adjacent α-carbons.

The ketone carbonyl is susceptible to a range of transformations distinct from those of the ester carbonyl.

Reductions: The ketone can be selectively reduced to a secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) are known to reduce ketones much faster than esters, allowing for chemoselective transformation. stackexchange.com Biocatalytic reductions, for instance using baker's yeast, can proceed with high enantio- and diastereoselectivity to afford specific stereoisomers of the corresponding hydroxy derivative. tandfonline.com

Oxidations: Oxidation of the cyclohexanone ring is a significant industrial process. Under various catalytic conditions, the ring can be cleaved to form dicarboxylic acids, most notably adipic acid. nih.gov Oxidizing agents such as hydrogen peroxide or molecular oxygen are used in conjunction with catalysts, including those based on polyoxometalates or cobalt/manganese clusters. researchgate.netiitm.ac.in

Derivatizations: The ketone carbonyl reacts with ammonia derivatives to form various products. For example, reaction with hydroxylamine yields a cyclohexanone oxime, and reaction with primary amines produces imines, which can exist in equilibrium with their enamine tautomers. metu.edu.trncert.nic.in These derivatives are useful intermediates for further synthetic elaborations.

The α-carbons of the cyclohexanone ring are also reactive centers.

Alpha-Functionalization: Similar to the β-keto ester moiety, the α-protons of the ketone are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides) in α-alkylation reactions. Direct α-amination of cyclohexanone derivatives is another important transformation, though it can be synthetically challenging. researchgate.net

Rearrangement Reactions: The cyclohexanone skeleton can undergo several types of rearrangement reactions, often after initial functionalization. For instance, an α-haloketone, which can be prepared from this compound, can undergo a Favorskii rearrangement upon treatment with a base to yield a ring-contracted carboxylic acid derivative. wiley-vch.de Photochemical reactions are also known to induce ring-opening of cyclohexanone via α-cleavage, leading to various rearranged products. researchgate.net The Tiffeneau-Demjanov rearrangement offers a method for ring expansion of cyclic ketones. msu.edu

Intramolecular Cyclization and Annulation Reactions Mediated by this compound

The presence of multiple reactive sites within this compound facilitates a number of intramolecular reactions, leading to the formation of fused ring systems. These transformations are of significant interest in organic synthesis for the construction of complex molecular architectures.

One of the primary intramolecular transformations of this compound is the intramolecular aldol condensation . Under basic conditions, the active methylene group, situated between the ketone and the ester functionalities, can be deprotonated to form an enolate. This enolate can then attack the cyclohexanone carbonyl group, leading to the formation of a bicyclic β-hydroxy ketone, which can subsequently dehydrate to yield a conjugated enone. The regioselectivity of this reaction is governed by the relative stability of the resulting ring systems, with the formation of five- and six-membered rings being particularly favored.

Another significant annulation reaction is the Robinson annulation , a powerful method for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this sequence, this compound can act as the Michael donor. The reaction is initiated by a Michael addition of the enolate of this compound to an α,β-unsaturated ketone, such as methyl vinyl ketone. wikipedia.orgmasterorganicchemistry.com This is followed by an intramolecular aldol condensation of the resulting 1,5-diketone, leading to the formation of a new six-membered ring fused to the original cyclohexane (B81311) ring. masterorganicchemistry.com

The Dieckmann condensation , an intramolecular version of the Claisen condensation, is also a potential cyclization pathway for derivatives of this compound that possess a second ester group. libretexts.org This reaction is particularly useful for the synthesis of five- and six-membered cyclic β-keto esters. libretexts.org

| Reaction Type | Reagents and Conditions | Product Type |

| Intramolecular Aldol Condensation | Base (e.g., NaOH, NaOEt) | Bicyclic α,β-unsaturated ketone |

| Robinson Annulation | α,β-unsaturated ketone (e.g., MVK), Base | Fused bicyclic enone |

| Dieckmann Condensation (of derivatives) | Base (e.g., NaOEt) | Cyclic β-keto ester |

Heteroatom-Directed Chemical Transformations

The dicarbonyl functionality of this compound makes it an excellent substrate for the synthesis of various heterocyclic compounds through reactions with dinucleophiles. These transformations are pivotal in medicinal chemistry and materials science due to the diverse biological and physical properties of the resulting heterocycles.

The reaction of this compound with hydrazine (B178648) and its derivatives is a common method for the synthesis of pyrazole-containing fused ring systems. The reaction proceeds through the condensation of hydrazine with the two carbonyl groups of the β-ketoester moiety. Depending on the reaction conditions and the substitution on the hydrazine, this can lead to the formation of a variety of fused pyrazole (B372694) derivatives.

Similarly, reaction with hydroxylamine can yield isoxazole-fused systems. The hydroxylamine reacts with the dicarbonyl portion of the molecule to form an oxime, which then undergoes cyclization to the isoxazole ring. The regioselectivity of this cyclization can often be controlled by the reaction conditions.

Furthermore, this compound can participate in multicomponent reactions, such as the Biginelli reaction , to produce dihydropyrimidinones. wikipedia.org This one-pot condensation involves an aldehyde, a urea or thiourea, and a β-dicarbonyl compound, in this case, this compound. wikipedia.org The resulting fused pyrimidine (B1678525) derivatives are of significant interest due to their wide range of pharmacological activities. wikipedia.org

| Heteroatom Reagent | Product Heterocycle |

| Hydrazine (and derivatives) | Fused Pyrazole |

| Hydroxylamine | Fused Isoxazole |

| Urea/Thiourea (with an aldehyde) | Fused Dihydropyrimidinone |

Ethyl 2 2 Oxocyclohexyl Acetate As a Versatile Synthon in Complex Organic Molecule Synthesis

Strategic Applications in the Construction of Spirocyclic Scaffolds

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are prevalent structural motifs in numerous natural products and medicinally important compounds. The unique three-dimensional arrangement of these structures often imparts significant biological activity. Ethyl 2-(2-oxocyclohexyl)acetate serves as a competent precursor for the synthesis of various spirocyclic systems, particularly spiro-oxindoles.

One common strategy involves the reaction of this compound with isatin derivatives in the presence of a base. This reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and subsequent dehydration to furnish the spiro[cyclohexane-1,3'-indolin]-2'-one core. The reaction can be catalyzed by various organocatalysts to achieve high yields and enantioselectivities. nih.govnih.gov

The versatility of this approach allows for the synthesis of a library of spiro-oxindole derivatives by varying the substituents on both the cyclohexanone (B45756) and the isatin moieties. These compounds have shown promise as potential anticancer agents.

Table 1: Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones

| Entry | Isatin Derivative | Catalyst | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | Isatin | Proline | DMF | 85 | nih.gov |

| 2 | 5-Fluoroisatin | (R)-Diphenylprolinol silyl ether | DMF | 92 (>99% ee) | nih.gov |

Annulation Reactions for the Formation of Polycyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for the construction of polycyclic frameworks. The Robinson annulation, a classic and widely used method, is particularly well-suited for the application of this compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In a typical Robinson annulation sequence, the enolate of this compound, generated by treatment with a base, undergoes a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. wikipedia.org The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol (B89426) condensation to form a six-membered ring, which upon dehydration, yields a polycyclic α,β-unsaturated ketone. This methodology has been instrumental in the synthesis of steroids and other terpenoids. wikipedia.orglibretexts.org

Table 2: Key Steps in the Robinson Annulation

| Step | Reaction Type | Intermediate |

|---|---|---|

| 1 | Michael Addition | 1,5-Diketone |

| 2 | Intramolecular Aldol Condensation | β-Hydroxy ketone |

Precursor Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound serves as a versatile precursor for the synthesis of several classes of these important compounds, including pyridines, quinolines, and thiophenes.

The Hantzsch pyridine synthesis offers a straightforward route to dihydropyridines, which can be subsequently oxidized to pyridines. thermofisher.comwikipedia.orgnih.gov This one-pot multicomponent reaction involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. beilstein-journals.orgnih.gov When this compound is employed, it leads to the formation of highly substituted tetrahydro-1H-cyclopenta[b]quinolines.

The Gewald aminothiophene synthesis is another powerful multicomponent reaction that utilizes a ketone, an α-cyanoester, and elemental sulfur to produce polysubstituted 2-aminothiophenes. wikipedia.orgderpharmachemica.comorganic-chemistry.orgorganic-chemistry.org The reaction of this compound (acting as the ketone component), a cyano-containing active methylene compound, and sulfur in the presence of a base affords substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes.

Furthermore, this compound can be utilized in the synthesis of quinolines through Friedländer-type annulations with 2-aminoaryl aldehydes or ketones.

Precursor Role in the Synthesis of Oxygen-Containing Heterocyclic Compounds

Oxygen-containing heterocycles are another important class of compounds with diverse biological activities. This compound is a valuable starting material for the synthesis of coumarins and chromen-4-ones.

Coumarins can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. researchgate.netekb.eg The reaction of various substituted phenols with this compound can lead to a diverse range of tetracyclic coumarin derivatives.

Similarly, chromen-4-ones can be prepared through reactions involving the intramolecular cyclization of intermediates derived from this compound and substituted phenols. organic-chemistry.orgnih.govnih.gov These methods often provide good yields and allow for the introduction of various substituents on the aromatic ring.

Utility in the Formation of Advanced Carbocyclic Architectures

The presence of an active methylene group flanked by two carbonyl functionalities makes this compound an excellent nucleophile in Michael addition reactions. mdpi.comamazonaws.comsrce.hr This reactivity can be exploited to form new carbon-carbon bonds and construct more complex carbocyclic frameworks.

By reacting this compound with various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles, a wide range of functionalized carbocyclic structures can be accessed. These reactions can be performed under catalytic and stereoselective conditions, allowing for the synthesis of chiral molecules with high enantiomeric purity. mdpi.com The resulting products can serve as intermediates for the synthesis of more complex natural products and other target molecules.

Implementation in the Total Synthesis of Natural Products and Structurally Complex Targets

The versatility of this compound and its derivatives makes it a valuable tool in the total synthesis of natural products and other structurally complex molecules. Its ability to participate in a variety of ring-forming and functional group transformation reactions allows for the efficient construction of intricate molecular skeletons.

A notable example is its potential application in the synthesis of strigolactone analogs, such as GR24 . nih.govresearchgate.netfrontiersin.orgnih.govhanze.nl Strigolactones are a class of plant hormones that regulate various aspects of plant development. The synthesis of these complex molecules often requires the construction of a fused ring system, for which derivatives of cyclohexanone are key starting materials.

Furthermore, the utility of the Robinson annulation with β-ketoesters like this compound has been demonstrated in the synthesis of steroid skeletons . libretexts.orgajchem-b.com This powerful annulation strategy provides a direct route to the core ring system of these biologically important molecules.

Derivatization and Structural Modification of Ethyl 2 2 Oxocyclohexyl Acetate

Ester Group Modifications and Analog Synthesis

The ester group of ethyl 2-(2-oxocyclohexyl)acetate is a primary site for structural modification, allowing for the synthesis of a variety of analogues with altered steric and electronic properties. These modifications can influence the compound's reactivity, solubility, and biological interactions.

Synthesis of Alternative Alkyl and Aryl Esters

The ethyl ester can be readily converted into other alkyl or aryl esters through several standard synthetic methodologies. Transesterification, involving the reaction of the parent ester with a different alcohol (R'-OH) in the presence of an acid or base catalyst, is a common approach. This equilibrium-driven process often requires the use of a large excess of the new alcohol or the removal of ethanol (B145695) to drive the reaction to completion.

Alternatively, a two-step process involving hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by re-esterification, provides a more versatile route. The resulting 2-(2-oxocyclohexyl)acetic acid can then be coupled with a wide range of alcohols or phenols using classic esterification methods such as Fischer esterification (acid-catalyzed reaction with an alcohol) or by activating the carboxylic acid with reagents like thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC) before introducing the desired alcohol.

Modern catalytic systems also offer efficient pathways. For instance, photocatalytic methods have been developed for the synthesis of α-arylated esters, showcasing advanced strategies for creating complex ester analogues. bldpharm.com The synthesis of mthis compound, a common analogue, can be achieved through these standard esterification or transesterification techniques. libretexts.orgmdpi.com

Table 1: Examples of Alternative Ester Synthesis Strategies

| Target Ester | Synthetic Method | Reagents | General Principle |

| Mthis compound | Transesterification | Methanol, Acid/Base Catalyst | Exchange of the ethyl group for a methyl group. |

| Aryl 2-(2-oxocyclohexyl)acetate | Esterification | 2-(2-Oxocyclohexyl)acetic acid, Phenol, DCC | Activation of the carboxylic acid followed by nucleophilic attack by a phenol. |

| Benzyl (B1604629) 2-(2-oxocyclohexyl)acetate | Fischer Esterification | 2-(2-Oxocyclohexyl)acetic acid, Benzyl alcohol, H₂SO₄ | Acid-catalyzed condensation between the carboxylic acid and benzyl alcohol. |

Conversion to Carboxylic Acids, Amides, and Hydrazides

The ester functionality is a gateway to other important functional groups, notably carboxylic acids, amides, and hydrazides. Each of these derivatives possesses unique chemical properties and potential applications.

Carboxylic Acids: The conversion of this compound to 2-(2-oxocyclohexyl)acetic acid is most commonly achieved through hydrolysis. nih.gov This reaction can be performed under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis, typically using a dilute mineral acid like HCl or H₂SO₄, is a reversible process. rasayanjournal.co.in In contrast, base-catalyzed hydrolysis, or saponification, using an alkali such as sodium hydroxide, is an irreversible reaction that initially yields the carboxylate salt. nih.govrasayanjournal.co.in Subsequent acidification of the salt solution liberates the free carboxylic acid. rasayanjournal.co.in

Amides: The corresponding amide, 2-(2-oxocyclohexyl)acetamide, can be synthesized via aminolysis, which involves the reaction of the ethyl ester with ammonia (B1221849) or a primary/secondary amine. This process often requires elevated temperatures and can be slow. A more efficient route proceeds through the carboxylic acid, which can be activated and then reacted with an amine. Modern synthetic protocols, such as photocatalytic methods using ammonia surrogates like ammonium (B1175870) acetate (B1210297), also provide direct pathways to primary amides. bldpharm.com

Hydrazides: The synthesis of 2-(2-oxocyclohexyl)acetic acid hydrazide is readily accomplished by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent under reflux. mdpi.comrasayanjournal.co.innih.gov This nucleophilic acyl substitution reaction is generally efficient and provides the hydrazide derivative, which is a valuable intermediate for synthesizing more complex heterocyclic structures like pyrazoles and oxadiazoles. mdpi.comnih.govnih.gov

Table 2: Synthesis of Carboxylic Acid, Amide, and Hydrazide Derivatives

| Derivative | Synthetic Method | Key Reagents | Product |

| Carboxylic Acid | Saponification | 1. NaOH, H₂O, Heat 2. HCl (aq) | 2-(2-Oxocyclohexyl)acetic acid |

| Amide | Aminolysis | NH₃ or RNH₂ | 2-(2-Oxocyclohexyl)acetamide |

| Hydrazide | Hydrazinolysis | N₂H₄·H₂O, Ethanol, Heat | 2-(2-Oxocyclohexyl)acetic acid hydrazide |

Functionalization and Stereochemical Control within the Cyclohexanone (B45756) Ring System

The cyclohexanone ring offers multiple positions for further functionalization, allowing for the introduction of new substituents and the creation of additional stereogenic centers. These modifications can profoundly impact the molecule's three-dimensional shape and biological activity.

Direct Substitution and Functional Group Interconversions

The structure of this compound, being a β-keto ester, allows for reactivity at several sites on the ring. The carbon atom between the two carbonyl groups (C1) is particularly acidic and can be deprotonated with a suitable base, such as sodium ethoxide, to form a stable enolate ion. libretexts.org This enolate is a potent nucleophile and can react with alkyl halides in an Sₙ2 reaction, leading to the formation of 2-alkyl-2-(ethoxycarbonylmethyl)cyclohexanones. libretexts.org This alkylation provides a direct method for introducing carbon-based substituents onto the ring at the C1 position. libretexts.org

The ketone carbonyl group itself is a key site for functional group interconversions. It can be reduced to a secondary alcohol, yielding ethyl 2-(2-hydroxycyclohexyl)acetate. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), which provides the hydroxyl group as a mixture of diastereomers.

Introduction of Additional Stereogenic Centers

Many of the functionalization reactions on the cyclohexanone ring result in the creation of new stereogenic centers. The parent molecule, this compound, possesses one stereocenter at the C2 position.

The reduction of the ketone at C1 to a hydroxyl group creates a second stereocenter. The stereochemical outcome of this reduction can be controlled. While standard reducing agents like NaBH₄ may produce a mixture of diastereomeric alcohols, biocatalytic methods can offer high stereoselectivity. For example, the reduction of similar 2-substituted cyclohexanones using the yeast Saccharomyces cerevisiae has been shown to produce specific diastereomers with high enantiomeric purity, such as the (1S, 2S) and (1R, 2S) isomers. nih.gov This demonstrates the potential for precise control over the newly formed stereocenter relative to the existing one.

Similarly, the alkylation of the enolate at the C1 position also generates a new stereocenter, assuming the introduced alkyl group is not symmetric. The stereochemical control of this alkylation can be challenging and may depend on the reaction conditions and the steric hindrance of the electrophile.

Design and Synthesis of Conformationally Restricted Analogues

Creating conformationally restricted analogues, such as bicyclic or spirocyclic systems, is a common strategy in drug design to lock a molecule into a specific bioactive conformation and improve its binding affinity to a target. The bifunctional nature of this compound makes it an excellent starting material for such constructions, primarily through intramolecular reactions.

A well-established method for forming a new six-membered ring onto an existing one is the Robinson annulation. This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. To achieve this, the enolate of this compound can be reacted with a Michael acceptor like methyl vinyl ketone. The resulting intermediate can then undergo an intramolecular aldol condensation, followed by dehydration, to construct a new six-membered ring fused to the original cyclohexane (B81311) ring. This process would yield a decalin derivative, a classic example of a rigid, conformationally constrained bicyclic system.

Another approach involves first alkylating the C1 position with a chain containing a suitable electrophile or nucleophile. For example, alkylation with a haloalkyl chain could be followed by an intramolecular Sₙ2 reaction, where the enolate attacks the other end of the chain to form a new ring, leading to spirocyclic or fused bicyclic systems depending on the chain length. These strategies leverage the inherent reactivity of the β-keto ester to build complex, rigid scaffolds from a relatively simple starting material.

Preparation of Advanced Intermediates and Scaffold Diversity through Derivatization

The molecular architecture of this compound, characterized by a reactive β-ketoester system and a cyclohexanone ring, offers a versatile platform for a variety of chemical transformations. These reactions are instrumental in the generation of advanced intermediates and a diverse range of molecular scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The strategic derivatization of this compound opens pathways to complex heterocyclic systems, including indoles, thiophenes, pyrazoles, and pyrimidines.

A key transformation for generating advanced intermediates from this compound is the Fischer indole (B1671886) synthesis. thermofisher.comwikipedia.org This reaction, typically preceded by the Japp-Klingemann reaction, allows for the construction of the indole nucleus, a privileged scaffold in numerous biologically active compounds. thermofisher.comnih.gov The process commences with the reaction of the β-ketoester with an aryl diazonium salt, leading to a hydrazone intermediate. Subsequent acid-catalyzed cyclization of the hydrazone yields the indole ring system. wikipedia.org

A notable example involves the reaction of this compound with 2-bromo-4-fluorophenylhydrazine hydrochloride. This specific application of the Fischer indole synthesis demonstrates the utility of the starting material in accessing highly functionalized and synthetically valuable indole derivatives. researchgate.net

Table 1: Synthesis of an Indole Intermediate via Fischer Indolization

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound | 2-Bromo-4-fluorophenylhydrazine hydrochloride | Ethyl 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-acetate | 32 | researchgate.net |

Beyond indole synthesis, the ketone moiety of this compound is a handle for constructing other heterocyclic systems. The Gewald reaction, a multicomponent condensation, provides a direct route to highly substituted 2-aminothiophenes. wikipedia.org This reaction typically involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org While specific examples starting with this compound are not extensively documented, the reaction of cyclohexanone, a close structural analog, with ethyl cyanoacetate (B8463686) and sulfur is well-established, suggesting the applicability of this methodology for generating thiophene-fused scaffolds from the title compound.

Table 2: Representative Gewald Reaction for Thiophene Synthesis

| Ketone | Reagents | Product |

| Cyclohexanone | Ethyl cyanoacetate, Sulfur, Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

Furthermore, the 1,3-dicarbonyl nature of the β-ketoester portion of this compound makes it an ideal precursor for the synthesis of pyrazole (B372694) and pyrimidine (B1678525) rings, which are core structures in many pharmaceuticals. nih.govdergipark.org.tr The condensation reaction with hydrazine derivatives leads to the formation of pyrazoles, while reaction with amidines yields pyrimidines. nih.govdergipark.org.tr These reactions provide a straightforward entry into diverse heterocyclic systems with a wide range of potential biological activities.

Table 3: General Scheme for Pyrazole and Pyrimidine Synthesis

| Reagent Type | Resulting Scaffold |

| Hydrazine derivatives | Pyrazole-fused cyclohexanes |

| Amidines | Pyrimidine-fused cyclohexanes |

The derivatization of this compound is a powerful strategy for the generation of advanced intermediates and the expansion of molecular scaffold diversity. Through well-established synthetic methodologies such as the Fischer indole synthesis, Gewald reaction, and condensations with hydrazines and amidines, a wide array of complex heterocyclic compounds can be accessed. These derivatives serve as crucial building blocks for the discovery of novel therapeutic agents and the exploration of new chemical space.

Mechanistic Organic Chemistry Studies of Reactions Involving Ethyl 2 2 Oxocyclohexyl Acetate

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Investigations

The elucidation of reaction mechanisms for transformations involving ethyl 2-(2-oxocyclohexyl)acetate often relies on a combination of kinetic studies and spectroscopic analysis to identify intermediates and understand the sequence of elementary steps. While specific kinetic data for many reactions of this compound are not extensively documented in publicly available literature, analogies can be drawn from studies of similar β-keto esters and their reactions.

For instance, in reactions such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, kinetic studies can help determine the rate-determining step. By monitoring the concentration of reactants and intermediates over time, typically using techniques like UV-Vis or NMR spectroscopy, the rate law for the reaction can be established. This information provides insights into the molecularity of the key steps and the roles of catalysts and reagents.

Spectroscopic methods are invaluable for the direct observation of transient species. For example, in the base-catalyzed alkylation of this compound, the formation of the enolate intermediate can be monitored using IR spectroscopy by observing the disappearance of the carbonyl absorption of the ketone and the appearance of the characteristic enolate C=C and C-O stretching frequencies. Similarly, 1H and 13C NMR spectroscopy can be used to characterize the structure of intermediates and products, providing crucial information about the regioselectivity and stereoselectivity of the reaction.

Analysis of Stereochemical Outcomes: Diastereoselectivity and Enantioselectivity

The presence of a stereocenter at the α-position of the cyclohexanone (B45756) ring in this compound introduces the possibility of forming diastereomeric and enantiomeric products in its reactions. The control of stereochemistry is a central theme in modern organic synthesis, and understanding the factors that govern diastereoselectivity and enantioselectivity in reactions of this substrate is of paramount importance.

Diastereoselectivity: In reactions such as the Michael addition to α,β-unsaturated ketones, the incoming nucleophile can approach the cyclohexanone ring from either the same face (syn) or the opposite face (anti) as the acetate (B1210297) substituent, leading to the formation of diastereomers. The diastereomeric ratio is influenced by steric and electronic factors within the transition state. For instance, in the addition of organocuprates to cyclohexenones bearing a C-4 ester substituent, the stereoselectivity has been shown to be dependent on the nature of the organocuprate and the substitution pattern on the cyclohexenone ring. nih.gov

Enantioselectivity: The synthesis of enantiomerically enriched products from achiral starting materials like this compound requires the use of chiral catalysts or auxiliaries. Chiral Lewis acids, for example, can coordinate to the dicarbonyl unit of the substrate, creating a chiral environment that directs the approach of the incoming nucleophile. The development of new chiral ligands is an active area of research, with studies often screening a variety of ligands to optimize enantiomeric excess (ee). For example, in asymmetric Henry reactions catalyzed by copper(II) complexes of imidazolidin-4-one-based ligands, high enantioselectivities (up to 97% ee) have been achieved, with the configuration of the major enantiomer being dependent on the stereochemistry of the chiral ligand. nih.govsemanticscholar.org

Interactive Table: Enantioselective Henry Reaction Catalyzed by Chiral Copper(II) Complexes nih.govsemanticscholar.org

| Aldehyde | Ligand Configuration | Enantiomeric Excess (% ee) | Major Enantiomer |

| Benzaldehyde | cis | 97 | S |

| Benzaldehyde | trans | 96 | R |

| 4-Nitrobenzaldehyde | cis | 84 | S |

| 4-Nitrobenzaldehyde | trans | 89 | R |

| 2-Thiophenecarboxaldehyde | cis | 80 | S |

| 2-Thiophenecarboxaldehyde | trans | 88 | R |

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry has emerged as a powerful tool for analyzing transition states and mapping reaction pathways, providing insights that are often difficult to obtain through experimental methods alone. By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states, calculate their energies, and visualize the geometric changes that occur as reactants are converted into products.

For reactions involving this compound, computational studies can help to rationalize observed stereochemical outcomes. For example, in the Michael addition, density functional theory (DFT) calculations can be used to model the transition states for the formation of different diastereomers. By comparing the relative energies of these transition states, it is possible to predict which diastereomer will be formed preferentially. Such studies have been successfully applied to understand the stereochemistry of Michael additions in related systems, where the preferred transition state geometry minimizes steric interactions and maximizes stabilizing orbital interactions. comporgchem.com

Furthermore, computational modeling can aid in the design of new catalysts. By understanding the non-covalent interactions between a chiral catalyst and the substrate in the transition state, it is possible to rationally modify the catalyst structure to enhance enantioselectivity.

Influence of Catalyst Structure and Reaction Environment on Selectivity

The selectivity of reactions involving this compound is highly dependent on the structure of the catalyst and the nature of the reaction environment, including the solvent and temperature.

Catalyst Structure: The choice of catalyst is critical in controlling both the rate and the selectivity of a reaction. In enantioselective catalysis, the structure of the chiral ligand plays a pivotal role. The steric and electronic properties of the ligand dictate the three-dimensional structure of the catalytic complex and, consequently, the facial selectivity of the reaction. For instance, in asymmetric cyanation reactions using TADDOL-derived chiral ligands, subtle changes in the ligand structure can have a significant impact on the enantiomeric excess of the product. nih.gov The development of novel chiral rhodium(II) catalysts has also been shown to be effective in enantioselective cycloaddition reactions of related diazoacetates. organic-chemistry.org

Reaction Environment: The solvent can have a profound effect on reaction outcomes by solvating the reactants, intermediates, and transition states to different extents. Solvent polarity, in particular, can influence both reactivity and selectivity. For example, in the aerobic oxidation of aldehydes, the polarity of the solvent has been shown to play a critical role in determining the product distribution. frontiersin.orgnih.gov In some cases, the use of a specific solvent can dramatically alter the course of a reaction, leading to the formation of different products. Temperature also plays a crucial role; lower temperatures often lead to higher selectivities by favoring the transition state with the lowest activation enthalpy.

Interactive Table: Effect of Solvent on the Aerobic Autoxidation of 2-Ethylhexanal frontiersin.orgnih.gov

| Solvent | Polarity | Conversion (%) | Selectivity (%) |

| n-Heptane | Nonpolar | 85 | 80 |

| Toluene | Nonpolar | 82 | 85 |

| Dichloromethane | Polar Aprotic | 75 | 88 |

| Acetonitrile | Polar Aprotic | 68 | 90 |

| Methanol | Polar Protic | 36 | >96 |

| Isopropanol | Polar Protic | 35 | >96 |

Computational and Theoretical Studies on Ethyl 2 2 Oxocyclohexyl Acetate and Its Reactivity

Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure, conformational preferences, and electronic characteristics of molecules like ethyl 2-(2-oxocyclohexyl)acetate. These calculations, often employing methods like Density Functional Theory (DFT), provide a foundational understanding of the molecule's intrinsic properties.

The structure of this compound features a cyclohexanone (B45756) ring substituted at the α-position with an ethyl acetate (B1210297) group. This arrangement allows for the existence of several conformers due to the flexible cyclohexyl ring and the rotatable bond connecting the ring to the side chain. The relative energies of these conformers can be calculated to identify the most stable, and therefore most populated, conformations.

A significant aspect of the electronic structure of this compound is the potential for keto-enol tautomerism. The keto form, with two carbonyl groups, is generally in equilibrium with its enol tautomers. nih.gov For a related compound, cyclohexanone, the enol form is present in a very small amount (about 0.0001%) at room temperature. nih.gov However, the presence of the electron-withdrawing ethyl acetate group in this compound can influence the stability of the enol form. Computational studies can predict the relative energies of the keto and various enol tautomers, providing insight into their equilibrium distribution.

Basic computed properties for the keto form of this compound are available from public databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14O4 | PubChem caltech.edu |

| Molecular Weight | 198.22 g/mol | PubChem caltech.edu |

| Topological Polar Surface Area (TPSA) | 60.4 Ų | PubChem caltech.edu |

| XLogP3 | 1.3 | PubChem caltech.edu |

| Hydrogen Bond Donor Count | 0 | PubChem caltech.edu |

| Hydrogen Bond Acceptor Count | 4 | PubChem caltech.edu |

Reaction Pathway Modeling and Energy Landscape Analysis

Computational modeling can map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms and kinetics.

A key reaction of this compound is its deprotonation to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. The regioselectivity of deprotonation is a critical factor. The α-carbon between the two carbonyl groups is the most acidic site, leading to the formation of a thermodynamically stable enolate.

Reaction pathway modeling can be used to investigate reactions such as alkylation, acylation, and condensation. For instance, in an alkylation reaction, the enolate of this compound acts as a nucleophile, attacking an alkyl halide. Computational modeling can elucidate the structure of the transition state for this SN2 reaction and predict the reaction rate.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are powerful tools for predicting the outcome of chemical reactions. For this compound, these predictions are crucial for its strategic use in synthesis.

Reactivity: The reactivity of the enolate derived from this compound can be assessed by calculating its Highest Occupied Molecular Orbital (HOMO) energy. A higher HOMO energy generally indicates greater nucleophilicity and thus higher reactivity.

Regioselectivity: In cases where multiple enolates can be formed, computational analysis of their relative stabilities can predict the major product. For this compound, deprotonation at the carbon flanked by both carbonyl groups is highly favored, leading to a single major regioisomer of the enolate.

Stereoselectivity: The stereochemical outcome of reactions involving the enolate of this compound can be predicted by analyzing the transition state energies of the different possible stereochemical pathways. For example, in the alkylation of a substituted cyclohexanone enolate, the incoming alkyl group can approach from either the axial or equatorial face of the ring. Computational modeling can determine which approach has a lower activation barrier, thus predicting the preferred diastereomer. Studies on the alkylation of conformationally rigid cyclohexanone enolates suggest a preference for axial alkylation.

Molecular Dynamics Simulations to Understand Reactive Intermediates and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. This is particularly important for understanding the role of the solvent in modulating reactivity.

Reactive Intermediates: MD simulations can be used to study the structure and stability of the enolate intermediate of this compound in solution. The simulations can reveal how solvent molecules arrange around the enolate and how this solvation shell influences its conformation and reactivity.

Future Research Directions and Expanding Applications in Synthetic Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and transformation of Ethyl 2-(2-oxocyclohexyl)acetate and related β-keto esters are continually being refined through the development of innovative catalytic systems. These new catalysts aim to improve reaction efficiency, increase selectivity for desired products, and enable the creation of complex, stereochemically defined molecules.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized cyclohexanones. For instance, novel organocatalytic asymmetric tandem Michael-Henry reactions have been developed to produce highly functionalized cyclohexanes with multiple stereocenters, including two quaternary stereocenters, in excellent enantioselectivities (97% to >99% ee) and high diastereoselectivities. colby.edu This approach demonstrates the potential for creating complex chiral molecules from simple precursors.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as lipases are used in the lipase-catalyzed transesterification for the synthesis of optically active β-keto esters under mild, solvent-free conditions. researchgate.net Furthermore, ene-reductases from the old yellow enzyme (OYE) family are being employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral cyclohexadienones, achieving high enantioselectivities (up to >99% ee). rsc.orgmit.edu The use of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) allows for the highly enantio- and chemo-selective reduction of the ketone group in β-keto esters to produce chiral hydroxy esters. researchgate.net

Tandem catalysis , which combines multiple catalytic transformations in a single pot, is another promising area. A tandem carbene and photoredox-catalyzed process has been reported for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition, offering a mild approach to construct two contiguous C-C bonds. researchgate.netnih.govnih.gov This strategy eliminates the need for strong bases or expensive metal catalysts.

| Catalytic System | Key Features | Representative Applications |

| Organocatalysis | Asymmetric synthesis, metal-free | Tandem Michael-Henry reactions for multifunctionalized cyclohexanes colby.edu |

| Biocatalysis | High selectivity, green conditions | Lipase-catalyzed transesterification, ene-reductase for asymmetric synthesis researchgate.netrsc.orgmit.eduresearchgate.net |

| Tandem Catalysis | Multiple transformations in one pot | Convergent synthesis of substituted cycloalkanones researchgate.netnih.govnih.gov |

Integration into Continuous Flow Chemistry and Microreactor Technologies

The integration of this compound synthesis and its subsequent transformations into continuous flow chemistry and microreactor technologies represents a significant step towards more efficient, safer, and scalable chemical manufacturing. acs.org

Continuous flow synthesis of β-keto esters has been successfully developed, offering advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. nih.govnih.gov For example, a flow process for the synthesis of β-keto esters via the BF(3)·OEt(2)-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been reported. nih.gov These in-flow generated β-keto esters can then be directly used in subsequent reactions, such as condensation with amidines to produce a variety of substituted pyrimidin-4-ols. nih.gov